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Compound of Interest

Compound Name: 3-Oxoisoindoline-5-carbonitrile

Cat. No.: B172163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Oxoisoindoline-5-carbonitrile (CAS No. 1261726-80-0) is a pivotal heterocyclic building

block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its

rigid, bicyclic structure incorporating a lactam and a nitrile functional group makes it a versatile

intermediate for the synthesis of complex molecular architectures. Notably, this compound has

gained significant attention as a key precursor in the synthesis of Poly(ADP-ribose) polymerase

(PARP) inhibitors, a class of targeted cancer therapeutics. These inhibitors exploit the concept

of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with

BRCA1/2 mutations. This document provides detailed application notes, experimental

protocols, and relevant pathway information for the use of 3-oxoisoindoline-5-carbonitrile in

research and drug development.

Physicochemical and Spectral Data
A summary of the key physical and spectral properties of 3-Oxoisoindoline-5-carbonitrile is

provided below for easy reference.
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Property Value

CAS Number 1261726-80-0

Molecular Formula C₉H₆N₂O

Molecular Weight 158.16 g/mol

Appearance Off-white to white solid

Purity ≥98%

Storage Room temperature

Note: Experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-
Oxoisoindoline-5-carbonitrile are not readily available in public literature. Researchers

should perform their own characterization upon synthesis or acquisition.

Applications in Organic Synthesis
The primary application of 3-oxoisoindoline-5-carbonitrile lies in its role as a key

intermediate for the synthesis of PARP inhibitors. The isoindolinone core mimics the

nicotinamide moiety of NAD+, the substrate for PARP enzymes, while the nitrile group offers a

versatile handle for further chemical transformations to build the final drug molecule.

Intermediate in the Synthesis of PARP Inhibitors (e.g.,
Niraparib)
3-Oxoisoindoline-5-carbonitrile is a crucial precursor for the synthesis of Niraparib, an orally

active PARP inhibitor used in the treatment of ovarian and breast cancer.[1][2][3] The

isoindolinone scaffold forms the core of the Niraparib molecule. The general synthetic strategy

involves the reaction of a suitably functionalized 3-oxoisoindoline derivative with other aromatic

and heterocyclic moieties to construct the final drug.

Signaling Pathway: PARP Inhibition in DNA Damage
Repair
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Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are key enzymes in the base

excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs)

in DNA. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous

recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When

PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs

during DNA replication. In BRCA-deficient cells, these DSBs cannot be repaired effectively,

resulting in genomic instability and cell death. This concept is known as synthetic lethality.
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Caption: PARP Inhibition and Synthetic Lethality Pathway.

Experimental Protocols
The following protocols are based on literature procedures and provide a general guideline for

the synthesis of 3-oxoisoindoline-5-carbonitrile and its precursor.

Protocol 1: Synthesis of 6-Bromoisoindolin-1-one
(Precursor)
This protocol describes the synthesis of the bromo-substituted precursor required for the

subsequent cyanation reaction.
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Workflow Diagram

Start:
2-Methyl-5-bromobenzoic acid

Bromination:
NBS, AIBN, CCl4, Reflux

Ammonolysis:
Ammonia gas, THF/Methanol, 65°C

Work-up:
Concentration, Trituration with water

Product:
6-Bromoisoindolin-1-one

Click to download full resolution via product page

Caption: Workflow for the Synthesis of 6-Bromoisoindolin-1-one.

Materials:

2-Methyl-5-bromobenzoic acid

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCl₄)

Ammonia gas

Tetrahydrofuran (THF)

Methanol (MeOH)

Standard glassware for organic synthesis

Sealed reaction tube

Procedure:

Bromination: A solution of 2-methyl-5-bromobenzoic acid, N-bromosuccinimide (NBS), and a

catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) is refluxed

until the starting material is consumed (monitored by TLC). The reaction mixture is then

cooled, filtered to remove succinimide, and the solvent is evaporated under reduced

pressure to yield crude 2-(bromomethyl)-5-bromobenzoic acid. This intermediate is often

used in the next step without further purification.
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Ammonolysis and Cyclization: The crude 2-(bromomethyl)-5-bromobenzoic acid is dissolved

in a 1:1 mixture of THF and methanol. The solution is saturated with dry ammonia gas in a

sealed reaction tube.

The sealed tube is heated to 65°C and stirred for 4 hours.

After cooling to room temperature, the solvent is concentrated under reduced pressure.

The resulting residue is triturated with water to precipitate the product.

The solid is collected by filtration, washed with water, and dried under vacuum to afford 6-

bromoisoindolin-1-one as a white solid.

Quantitative Data:

Precursor Product Yield

2-(Bromomethyl)-5-

bromobenzoic acid
6-Bromoisoindolin-1-one 92%

Protocol 2: Synthesis of 3-Oxoisoindoline-5-carbonitrile
This protocol details the conversion of 6-bromoisoindolin-1-one to the target compound via a

microwave-assisted cyanation reaction.

Workflow Diagram

Start:
6-Bromoisoindolin-1-one

Cyanation Reaction:
Zn(CN)₂, Pd(PPh₃)₄, Zn dust, DMF, Microwave

Work-up:
Quenching, Extraction, Purification

Product:
3-Oxoisoindoline-5-carbonitrile
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Caption: Workflow for the Synthesis of 3-Oxoisoindoline-5-carbonitrile.

Materials:

6-Bromoisoindolin-1-one
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Zinc cyanide (Zn(CN)₂)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Zinc dust

N,N-Dimethylformamide (DMF)

Microwave reactor

Standard work-up and purification reagents (e.g., ethyl acetate, water, brine)

Procedure:

Reaction Setup: In a microwave-safe reaction vessel, combine 6-bromoisoindolin-1-one, zinc

cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and zinc dust in

DMF.

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a

specified temperature and time to drive the reaction to completion (optimization may be

required).

Work-up: After cooling, the reaction mixture is quenched with water and extracted with a

suitable organic solvent such as ethyl acetate.

The combined organic layers are washed with water and brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield 3-
oxoisoindoline-5-carbonitrile.

Quantitative Data:

Yields for this specific transformation are not explicitly stated in the reference but are generally

expected to be moderate to good for palladium-catalyzed cyanation reactions.

Conclusion
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3-Oxoisoindoline-5-carbonitrile is a valuable and versatile intermediate in organic synthesis,

with its most prominent application being in the development of PARP inhibitors for cancer

therapy. The provided protocols offer a viable synthetic route to this key building block,

enabling further research and development in this important area of medicinal chemistry. The

understanding of its role in the context of the PARP signaling pathway is crucial for the rational

design of new therapeutic agents.

Disclaimer: The provided protocols are for informational purposes only and should be carried

out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions

must be taken when handling all chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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